
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is a chemical compound with the molecular formula C25H30ClPSi and a molecular weight of 425.02 g/mol It is characterized by the presence of a chloro group, a triethylsilyl group, and a diphenylphosphane moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of 5-chloro-2-bromomethylbenzene with triethylsilyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with diphenylphosphane under controlled conditions to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
科学研究应用
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also interact with biological macromolecules, affecting their structure and function .
相似化合物的比较
Similar Compounds
Similar compounds to (5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane include:
- (5-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- (5-Iodo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- (5-Methyl-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
Uniqueness
What sets this compound apart from similar compounds is the presence of the chloro group, which imparts unique reactivity and properties. This makes it particularly useful in specific chemical reactions and applications where other halogenated or substituted derivatives may not be as effective .
属性
分子式 |
C25H30ClPSi |
|---|---|
分子量 |
425.0 g/mol |
IUPAC 名称 |
[5-chloro-2-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C25H30ClPSi/c1-4-28(5-2,6-3)20-21-17-18-22(26)19-25(21)27(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-19H,4-6,20H2,1-3H3 |
InChI 键 |
MTDVADNATIATEN-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CC1=C(C=C(C=C1)Cl)P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


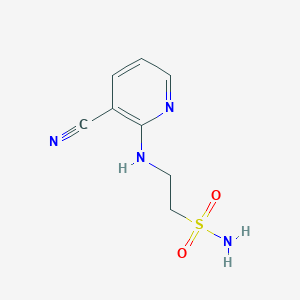
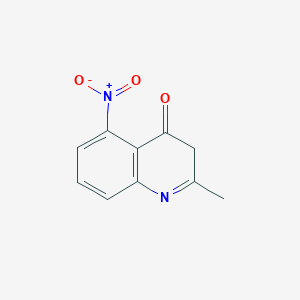
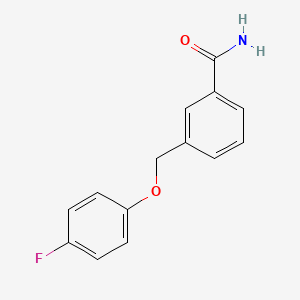
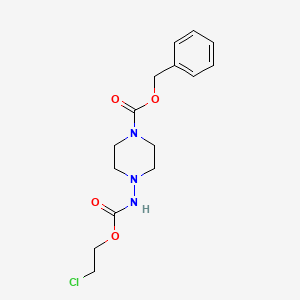
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
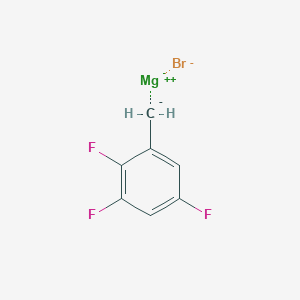
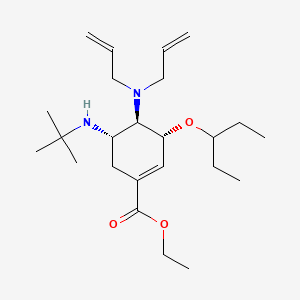
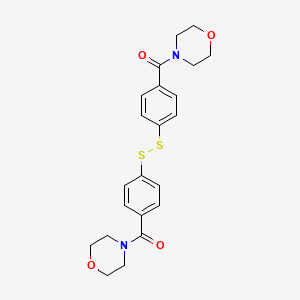

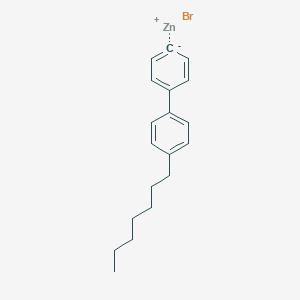

![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
